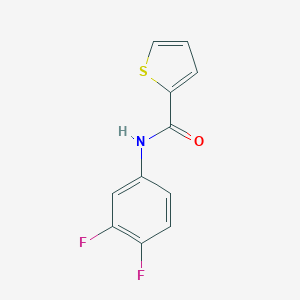![molecular formula C10H7Cl2N5 B259065 6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as DCMT, and it is a member of the triazolo-triazole family of compounds. DCMT is a heterocyclic compound that has a triazolo-triazole core structure, which makes it an important building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of DCMT is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. DCMT has been shown to inhibit the activity of bacterial DNA gyrase, which is an important enzyme involved in DNA replication. Additionally, DCMT has been shown to disrupt the cellular membrane of bacteria, leading to cell death. The exact mechanism of action of DCMT in cancer cells is not well understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DCMT has been shown to have a variety of biochemical and physiological effects. In bacteria, DCMT has been shown to inhibit DNA replication and disrupt the cellular membrane, leading to cell death. In cancer cells, DCMT has been shown to induce apoptosis, which is a process that leads to the death of cancer cells. Additionally, DCMT has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCMT in lab experiments is its versatility. DCMT can be used as a building block for the synthesis of other compounds, and it has a variety of biological activities that make it useful in a variety of research applications. Additionally, DCMT is relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of using DCMT in lab experiments is its toxicity. DCMT has been shown to be toxic to some cell lines, which may limit its use in certain research applications.
Orientations Futures
There are many future directions for research involving DCMT. One area of research is the development of new drugs based on the structure of DCMT. DCMT has been shown to have antimicrobial and antitumor activity, which makes it a promising candidate for the development of new drugs. Additionally, DCMT has been used as a building block for the synthesis of fluorescent dyes and metal complexes, which may have applications in imaging and sensing. Another area of research is the study of the mechanism of action of DCMT. Further research is needed to fully understand how DCMT works at the molecular level, which may lead to the development of more effective drugs. Finally, research is needed to determine the safety and toxicity of DCMT in humans, which is necessary for the development of new drugs based on this compound.
Méthodes De Synthèse
DCMT can be synthesized through a variety of methods, including the reaction of 2,3-dichlorophenyl hydrazine with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Another method involves the reaction of 2,3-dichlorophenyl isocyanate with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Both of these methods result in the formation of DCMT with good yields.
Applications De Recherche Scientifique
DCMT has been used in a variety of scientific research applications, including the development of new drugs and the study of biological systems. DCMT has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, DCMT has been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer. DCMT has also been used as a building block for the synthesis of other compounds, including fluorescent dyes and metal complexes.
Propriétés
Nom du produit |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
|---|---|
Formule moléculaire |
C10H7Cl2N5 |
Poids moléculaire |
268.1 g/mol |
Nom IUPAC |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C10H7Cl2N5/c1-5-14-15-10-13-9(16-17(5)10)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H,13,15,16) |
Clé InChI |
NMKDKJOGQHXCMR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)